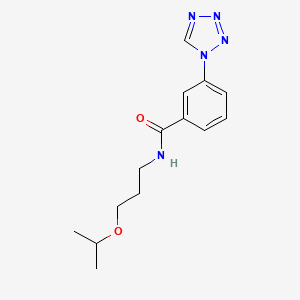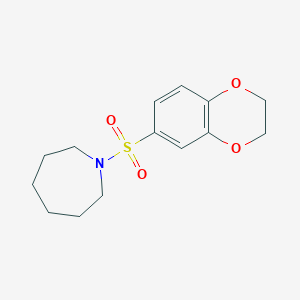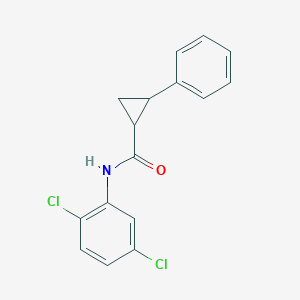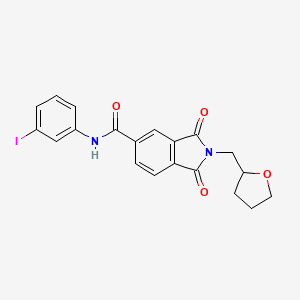
N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound belongs to the class of benzamide derivatives and is known for its ability to inhibit the activity of Bruton's tyrosine kinase (BTK).
Mecanismo De Acción
N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide exerts its therapeutic effects by selectively inhibiting the activity of BTK, a key enzyme involved in the signaling pathways of B-cells and other immune cells. By inhibiting BTK activity, N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide can block the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and autoimmune responses.
Biochemical and physiological effects:
N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B-cell activation and proliferation, and the modulation of immune responses. Additionally, N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its high selectivity and potency in inhibiting BTK activity. This makes it an ideal tool for studying the role of BTK in various cellular processes and diseases. However, one limitation of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide is its relatively short half-life, which may require frequent dosing in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide in clinical trials for the treatment of various cancers and autoimmune diseases. Finally, the development of novel BTK inhibitors based on the structure of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its selective inhibition of BTK activity makes it an ideal tool for studying the role of BTK in various cellular processes and diseases. Further research and development of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide and related compounds may lead to the discovery of novel therapies for the treatment of these diseases.
Métodos De Síntesis
The synthesis of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide involves several steps, including the reaction of 3-isopropoxypropylamine with 3-bromopropylbenzene, followed by the reaction of the resulting product with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole-containing compound with 3-chlorobenzamide to form N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various cancers and autoimmune diseases. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, including B-cell malignancies, multiple myeloma, and solid tumors. Additionally, N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-(3-propan-2-yloxypropyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-11(2)21-8-4-7-15-14(20)12-5-3-6-13(9-12)19-10-16-17-18-19/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCJTAULHWYZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(11-acetyl-1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenyl acetate](/img/structure/B5051947.png)
![4-[benzoyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl benzoate](/img/structure/B5051954.png)
![3-{[3-(ethoxycarbonyl)-6-methoxy-4-quinolinyl]amino}-4-methylbenzoic acid hydrochloride](/img/structure/B5051956.png)



![1-(3-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051998.png)
![1-chloro-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5052002.png)

![methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate](/img/structure/B5052011.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5052023.png)

